3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one
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Overview
Description
(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound that features a quinoline moiety and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with 2-thiohydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the quinoline ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the quinoline moiety is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfur atom in the imidazolidinone ring can form coordination bonds with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-THIOHYDANTOIN
- (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-IMIDAZOLIDINONE
Uniqueness
The uniqueness of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its dual functional groups: the quinoline moiety and the imidazolidinone ring
Properties
Molecular Formula |
C13H9N3O2S |
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Molecular Weight |
271.30 g/mol |
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]quinolin-2-one |
InChI |
InChI=1S/C13H9N3O2S/c17-11-8(6-10-12(18)16-13(19)15-10)5-7-3-1-2-4-9(7)14-11/h1-6,18H,(H2,15,16,19)/b8-6+ |
InChI Key |
ADFLXYFGTUBCRI-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1 |
Canonical SMILES |
C1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
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